N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a tetrahydrothiophene ring, a sulfone group, and a benzamide moiety, making it a versatile candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
In terms of pharmacokinetics, the compound has been evaluated in tier 1 DMPK assays . The results showed that the compound displays nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects depending on the specific cell type and the physiological context .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s activation of GIRK channels influences cell function by modulating excitability. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating GIRK channels . This can lead to changes in gene expression and potentially influence enzyme activity.
Temporal Effects in Laboratory Settings
It has been noted that compounds in this series display nanomolar potency as GIRK1/2 activators with improved metabolic stability over prototypical urea-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The benzamide moiety is then attached through a series of condensation reactions. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures, including chromatography and spectroscopy, to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under mild reducing conditions.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-16(13-9-10-21(18,19)11-13)15(17)12-5-7-14(8-6-12)20-4-2/h5-8,13H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBIPAFQGHHBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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